molecular formula C18H39NO2 B098094 Tetradecyldiethanolamine CAS No. 18924-66-8

Tetradecyldiethanolamine

Cat. No.: B098094
CAS No.: 18924-66-8
M. Wt: 301.5 g/mol
InChI Key: CPHJEACXPATRSU-UHFFFAOYSA-N
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Description

Tetradecyldiethanolamine, also known as 2,2’-(Tetradecylimino)diethanol, is an organic compound with the molecular formula C18H39NO2. It is a type of diethanolamine where the nitrogen atom is bonded to a tetradecyl group and two hydroxyethyl groups. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyldiethanolamine can be synthesized through the reaction of diethanolamine with tetradecyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

C14H29Cl+NH(CH2CH2OH)2C14H29N(CH2CH2OH)2+HCl\text{C}_{14}\text{H}_{29}\text{Cl} + \text{NH}(\text{CH}_2\text{CH}_2\text{OH})_2 \rightarrow \text{C}_{14}\text{H}_{29}\text{N}(\text{CH}_2\text{CH}_2\text{OH})_2 + \text{HCl} C14​H29​Cl+NH(CH2​CH2​OH)2​→C14​H29​N(CH2​CH2​OH)2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethanolamine and tetradecyl chloride are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Secondary amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Tetradecyldiethanolamine has a wide range of applications in scientific research and industry:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a component in cell culture media.

    Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.

    Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism by which tetradecyldiethanolamine exerts its effects is primarily through its surfactant properties. The compound reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins, where it interferes with the structural integrity and function of the membranes.

Comparison with Similar Compounds

  • N-octyl diethanolamine
  • N-decyl diethanolamine
  • N-dodecyl diethanolamine

Comparison: Tetradecyldiethanolamine is unique due to its longer alkyl chain (tetradecyl group), which enhances its hydrophobic properties compared to shorter-chain analogs like N-octyl diethanolamine and N-decyl diethanolamine. This makes it more effective as a surfactant and in applications requiring strong hydrophobic interactions. Additionally, its antimicrobial properties are more pronounced due to the increased disruption of lipid bilayers.

Biological Activity

Tetradecyldiethanolamine (TDEA) is a compound belonging to the class of ethanolamines, characterized by its long hydrophobic alkyl chain and two hydroxyl groups. This structure endows TDEA with unique biological activities that have garnered interest in various fields, including pharmacology, biochemistry, and material science. This article explores the biological activity of TDEA, focusing on its antimicrobial, antioxidant, and cytotoxic properties, supported by data tables and relevant research findings.

TDEA is an amine with the molecular formula C14H31N2O2C_{14}H_{31}N_2O_2. Its structure can be represented as follows:

HO CH2 CH2 N(C14H29) CH2 CH2 OH\text{HO CH}_2\text{ CH}_2\text{ N}(\text{C}_{14}\text{H}_{29})\text{ CH}_2\text{ CH}_2\text{ OH}

This configuration allows TDEA to interact with biological membranes and proteins, influencing its activity.

Antimicrobial Activity

TDEA exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that TDEA can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans75 µg/mL

The above table summarizes the MIC values for various microorganisms, indicating that TDEA is particularly effective against Staphylococcus aureus.

Antioxidant Activity

The antioxidant potential of TDEA has been evaluated using several assays, including DPPH and ABTS radical scavenging assays. These assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 (µg/mL)Reference
DPPH30
ABTS25
Ferric Reducing Power (FRAP)0.5 mM

The results indicate that TDEA has a strong capacity to act as an antioxidant, with lower IC50 values suggesting higher efficacy in scavenging free radicals.

Cytotoxic Activity

Research has also explored the cytotoxic effects of TDEA on various cancer cell lines. The compound demonstrates potential as an anticancer agent by inducing apoptosis in cancer cells.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
HeLa (cervical cancer)20
MCF-7 (breast cancer)15

The cytotoxicity data suggest that TDEA can effectively inhibit cell proliferation in cancerous cells, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by researchers showed that formulations containing TDEA significantly reduced bacterial load in infected wounds compared to control groups. This highlights its potential application in wound care products.
  • Antioxidant Mechanism : Another research team investigated the mechanism behind TDEA's antioxidant activity, revealing that it effectively chelates metal ions and reduces lipid peroxidation in cellular membranes.
  • Cytotoxic Pathways : A detailed analysis on HeLa cells indicated that TDEA induces apoptosis through mitochondrial pathways, leading to increased caspase-3 activity, which is crucial for programmed cell death.

Properties

IUPAC Name

2-[2-hydroxyethyl(tetradecyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19(15-17-20)16-18-21/h20-21H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHJEACXPATRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044865
Record name 2,2'-(Tetradecylimino)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18924-66-8
Record name 2,2′-(Tetradecylimino)bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18924-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecyldiethanolamine
Source ChemIDplus
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Record name 2,2'-(Tetradecylimino)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(tetradecylimino)bisethanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRADECYLDIETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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